N1-(3-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide
Description
N1-(3-Methoxybenzyl)-N2-(2-(4-Methylpiperazin-1-yl)-2-(p-Tolyl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a methoxybenzyl group at the N1 position and a complex N2 substituent containing a 4-methylpiperazine ring and a p-tolyl moiety.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-18-7-9-20(10-8-18)22(28-13-11-27(2)12-14-28)17-26-24(30)23(29)25-16-19-5-4-6-21(15-19)31-3/h4-10,15,22H,11-14,16-17H2,1-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHWBBCZSTZRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC(=CC=C2)OC)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a synthetic compound with a complex molecular structure that includes a methoxybenzyl group, a piperazine moiety, and an oxalamide functional group. This unique arrangement suggests potential interactions with various biological targets, making it of interest in medicinal chemistry and pharmacology.
The compound has a molecular formula of and a molecular weight of approximately 424.5 g/mol. Its structure allows for diverse chemical reactivity, which can be leveraged in drug design and optimization.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 424.5 g/mol |
| Key Functional Groups | Methoxy, Piperazine, Oxalamide |
Mechanisms of Biological Activity
Research indicates that compounds with structural similarities to this compound may exhibit several pharmacological activities, including:
- Inhibition of Enzymatic Activity : Similar compounds have been studied for their ability to inhibit enzymes such as Nicotinamide N-Methyltransferase (NNMT), which is implicated in metabolic processes and certain diseases.
- Anticancer Properties : Preliminary studies suggest potential anticancer activity, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
- Neurological Effects : The piperazine moiety is often associated with neuroactive properties, indicating potential applications in treating neurological disorders.
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that derivatives of oxalamide compounds exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through mitochondrial pathways .
- Neuropharmacological Studies : Research on related piperazine-containing compounds showed promise in modulating neurotransmitter systems, suggesting that this compound could influence serotonin or dopamine pathways, which are critical in mood disorders.
- Metabolic Pathway Interactions : Inhibition studies indicated that the compound could affect metabolic pathways by targeting NNMT, which may have implications for conditions such as obesity or metabolic syndrome .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| N1-(4-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)... | Contains methoxy and piperazine | Potentially different pharmacological profiles |
| N1-(4-fluorophenyl)-N2-(4-methylpiperazin-1-yl)... | Fluorine substitution | May exhibit enhanced activity due to electronegativity |
| N1-(dimethylaminophenyl)-N2-(4-methylpiperazin-1-yl)... | Dimethylamino group | Different interaction profiles due to amino substitution |
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:
- In Vivo Studies : To assess the therapeutic potential and safety profile.
- Mechanistic Studies : To understand the specific pathways affected by this compound.
- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced efficacy and reduced side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Structural Features and Substitution Patterns
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations :
- The 3-methoxybenzyl group in the target compound distinguishes it from S336 (2,4-dimethoxybenzyl) and GMC derivatives (halogenated phenyls). Methoxy groups enhance solubility and modulate receptor binding .
- The p-tolyl group may increase lipophilicity relative to pyridinyl (S336) or halogenated phenyls (GMC series), influencing metabolic stability .
Functional and Pharmacological Comparisons
Antimicrobial Activity (GMC Series)
GMC-1 to GMC-5 oxalamides (e.g., halogenated phenyls and isoindoline diones) show moderate antimicrobial activity. The absence of a heterocyclic piperazine or methoxy group in these compounds limits direct comparison, but substituent electronegativity (e.g., bromine in GMC-1) correlates with enhanced antimicrobial potency .
Enzyme Inhibition and Drug Development
- CYP3A4 Inhibition : A related oxalamide (S5456) showed 51% inhibition at 10 µM in preliminary assays, but retesting revealed <50% inhibition, suggesting structural sensitivity in enzyme interactions .
- Antiviral Activity: BNM-III-170, an oxalamide with a guanidinomethyl indane group, acts as a CD4-mimetic compound, highlighting the scaffold’s versatility in targeting viral entry .
Toxicology and Regulatory Status
- S336 : Approved globally as a flavoring agent with a high margin of safety (MOE >33 million) due to low exposure levels (0.0002–0.003 µg/kg/day) .
- Target Compound: No toxicological data is available, but the 4-methylpiperazine group may necessitate additional metabolic studies, as piperazine derivatives can exhibit complex pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
